4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide
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Description
4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
Heterocyclic Synthesis and Reactivity
Research on compounds similar to "4-(isopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide" often involves their synthesis and reactivity towards forming heterocyclic structures. For example, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling with diazo compounds to yield various derivatives including pyrazole, isoxazole, and pyrimidine derivatives, showcasing the versatility of such structures in organic synthesis (Mohareb et al., 2004).
Catalysis and Chemical Transformations
Studies have shown that compounds with isoxazole rings can undergo catalyzed cycloaddition reactions, offering pathways to synthesize complex molecules. For instance, benzo[d]isoxazoles acted as nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, providing access to polysubstituted oxazines and oxazepines, demonstrating their potential in synthetic organic chemistry (Xu et al., 2018).
Coordination Chemistry and Material Science
In material science, the structural versatility of isoxazole-based compounds extends to coordination chemistry. For example, tetrazole-yl acylamide tectons bearing isoxazole substituents were used to synthesize crystalline coordination networks with cadmium dichloride, leading to structures with significant second harmonic generation (SHG) efficiencies. This highlights the potential of these compounds in designing materials with desirable optical properties (Liao et al., 2013).
Pharmacological Research
While excluding direct information on drug use and side effects, it's notable that structural analogs of "this compound" have been investigated for their potential pharmacological applications. For instance, sulfonamide derivatives containing isoxazole rings were synthesized and showed potent inhibitory activity against certain isoforms of carbonic anhydrase, a target for various therapeutic areas (Altuğ et al., 2017).
properties
IUPAC Name |
4-propan-2-ylsulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11(2)24(21,22)13-9-7-12(8-10-13)16(20)18-17-14-5-3-4-6-15(14)19-23-17/h7-11H,3-6H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPXODTZVUUPAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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